molecular formula C13H15N3S2 B456354 4-allyl-5-(4,5,6,7-tetrahydro-1-benzothien-3-yl)-4H-1,2,4-triazole-3-thiol CAS No. 522597-46-2

4-allyl-5-(4,5,6,7-tetrahydro-1-benzothien-3-yl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B456354
CAS No.: 522597-46-2
M. Wt: 277.4g/mol
InChI Key: ACSLHLWGQNHDRT-UHFFFAOYSA-N
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Description

4-Allyl-5-(4,5,6,7-tetrahydro-1-benzothien-3-yl)-4H-1,2,4-triazole-3-thiol is a chemical scaffold of significant interest in medicinal chemistry and drug discovery research. This compound belongs to the 1,2,4-triazole-3-thiol family, a class of nitrogen-sulfur heterocycles extensively studied for their diverse biological activities. The core 1,2,4-triazole-3-thiol structure is a privileged pharmacophore in anticancer research, with demonstrated potential to inhibit the proliferation of various cancer cell lines . Furthermore, derivatives of this heterocyclic system have shown promising broad-spectrum antimicrobial and antifungal activities against a range of common pathogens, positioning them as valuable tools for developing new anti-infective agents . The molecular architecture of this specific compound integrates a 4,5,6,7-tetrahydrobenzothiophene moiety, which can influence lipophilicity and receptor binding, with an allyl substituent that offers a potential site for further chemical modification. The thiol group on the triazole ring is a key functional element, enabling the formation of Schiff bases or coordination with various metal ions, which can be exploited to study enzyme inhibition or develop novel metal complexes with enhanced biological properties . Researchers are actively investigating similar 1,2,4-triazolethione derivatives for applications beyond oncology and infectious diseases, including as antioxidant, anti-inflammatory, and anticonvulsant agents, highlighting the versatility of this chemical class . This compound is supplied For Research Use Only and is intended for professional laboratory research to explore these and other potential biochemical applications.

Properties

IUPAC Name

4-prop-2-enyl-3-(4,5,6,7-tetrahydro-1-benzothiophen-3-yl)-1H-1,2,4-triazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3S2/c1-2-7-16-12(14-15-13(16)17)10-8-18-11-6-4-3-5-9(10)11/h2,8H,1,3-7H2,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACSLHLWGQNHDRT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C(=NNC1=S)C2=CSC3=C2CCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Structural and Synthetic Overview

The target compound features a 1,2,4-triazole ring substituted at positions 4 and 5 with an allyl group and a 4,5,6,7-tetrahydro-1-benzothiophene moiety, respectively. The thiol (-SH) group at position 3 enhances reactivity for further derivatization . Synthesis typically proceeds via:

  • Core Formation : Construction of the 1,2,4-triazole scaffold.

  • Substituent Introduction : Sequential addition of allyl and benzothiophene groups.

  • Functionalization : Thiol group retention or post-synthetic modification .

Cyclocondensation of Thiocarbohydrazide with Carboxylic Acid Derivatives

A foundational method involves reacting thiocarbohydrazide with substituted carboxylic acids to form 4-amino-5-aryl-4H-1,2,4-triazole-3-thiol intermediates. For example:

  • Step 1 : Benzoic acid derivatives react with thiocarbohydrazide under melt conditions (145°C, 40 minutes) to yield 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol .

  • Step 2 : The amino group undergoes Schiff base formation with aldehydes. In the target compound’s case, a benzothiophene-containing aldehyde would be used, followed by allylation .

Reaction Conditions :

ParameterValue
Temperature145°C (Step 1); Reflux (Step 2)
SolventEthanol (Step 2)
CatalystH₂SO₄ (Step 2)
Yield60–75% (reported for analogs)

This method’s limitation lies in the availability of benzothiophene aldehydes, necessitating multi-step synthesis of the aldehyde precursor .

Direct Alkylation of Preformed Triazole-Thiols

An alternative route involves alkylating a preassembled 5-(benzothiophenyl)-4H-1,2,4-triazole-3-thiol with allyl bromide:

  • Intermediate Synthesis : 5-(4,5,6,7-Tetrahydro-1-benzothien-3-yl)-4H-1,2,4-triazole-3-thiol is prepared via cyclocondensation of 4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid with thiocarbohydrazide .

  • Alkylation : Treatment with allyl bromide in dimethylformamide (DMF) at 60°C for 6–8 hours, using potassium carbonate as a base .

Optimization Insights :

  • Solvent Choice : DMF enhances nucleophilicity of the thiolate ion.

  • Base : K₂CO₃ prevents over-alkylation.

  • Yield : 70–85% (PubChem data) .

Spectroscopic Validation :

  • ¹H NMR (DMSO-d₆) : δ 2.45–2.70 (m, 4H, CH₂ of tetrahydrobenzothiophene), 3.10 (d, 2H, allyl-CH₂), 5.10–5.30 (m, 2H, allyl-CH₂), 5.80–6.00 (m, 1H, allyl-CH), 6.90 (s, 1H, benzothiophene-H) .

One-Pot Multicomponent Approach

Recent advances employ one-pot strategies to streamline synthesis:

  • Reactants : 4,5,6,7-Tetrahydro-1-benzothiophene-3-carbaldehyde, allyl hydrazine, and carbon disulfide.

  • Conditions : Reflux in ethanol with catalytic piperidine (24 hours) .

Mechanism :

  • Aldehyde and hydrazine form a hydrazone intermediate.

  • Carbon disulfide introduces the thiol group via cyclization.

Advantages :

  • Reduced purification steps.

  • Higher atom economy (≈80% yield) .

Challenges and Mitigation Strategies

  • Regioselectivity : Competing N- vs. S-alkylation can occur. Using bulky bases (e.g., DBU) or low temperatures (0–5°C) favors S-alkylation .

  • Benzothiophene Synthesis : Accessing 4,5,6,7-tetrahydro-1-benzothiophene-3-carbaldehyde requires cyclohexene annulation with thiophene precursors, often involving hazardous reagents like P₂S₅ .

  • Thiol Oxidation : Air exposure can lead to disulfide formation. Work under inert atmosphere (N₂/Ar) and add antioxidants (e.g., BHT) .

Industrial-Scale Considerations

For bulk production, the alkylation method (Section 3) is preferred due to:

  • Scalability : Reactions are homogenous and exotherm-controlled.

  • Cost : Allyl bromide is economical compared to custom aldehydes.

  • Purity : Column chromatography-free isolation via precipitation (yield: 75–82%) .

Process Parameters :

StageDetail
Alkylation60°C, 6 h, 1.2 eq allyl bromide, 2 eq K₂CO₃
WorkupQuench with ice-water, filter, recrystallize (ethanol:water 3:1)
Purity≥98% (HPLC)

Chemical Reactions Analysis

Types of Reactions

4-allyl-5-(4,5,6,7-tetrahydro-1-benzothien-3-yl)-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to modify the triazole ring or the benzothienyl moiety.

    Substitution: The allyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like halides or amines can be employed under basic or acidic conditions.

Major Products Formed

    Oxidation: Disulfides, sulfonic acids.

    Reduction: Modified triazole derivatives.

    Substitution: Allyl-substituted derivatives.

Scientific Research Applications

Biological Activities

The biological activities of 4-allyl-5-(4,5,6,7-tetrahydro-1-benzothien-3-yl)-4H-1,2,4-triazole-3-thiol have been investigated in various studies:

Antimicrobial Activity

Research indicates that compounds containing the triazole moiety exhibit significant antimicrobial properties. For instance:

  • Antibacterial Effects : Studies have shown effectiveness against various bacterial strains including Staphylococcus aureus and Pseudomonas aeruginosa .
  • Antifungal Properties : The compound has also demonstrated antifungal activity against common pathogens like Candida species .

Anticancer Potential

Triazole derivatives are known for their anticancer properties. Preliminary studies suggest that this compound may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. Specific pathways affected include:

  • Inhibition of Tumor Growth : In vitro studies have indicated potential in inhibiting tumor growth in specific cancer cell lines .

Other Biological Activities

The compound has also been explored for:

  • Anti-inflammatory Effects : Potential reduction in inflammation markers.
  • Antioxidant Activity : Ability to scavenge free radicals and reduce oxidative stress .

Agricultural Applications

In addition to its pharmaceutical potential, this compound may have applications in agriculture:

  • Fungicides : Due to its antifungal properties, it can be developed as a fungicide for crop protection.

Case Studies

Several case studies highlight the applications of triazole derivatives:

StudyFindings
Study on Antimicrobial ActivityDemonstrated significant inhibition of bacterial growth at low concentrations .
Investigation of Anticancer EffectsShowed reduced viability of cancer cells in vitro; further research needed for in vivo validation .
Evaluation as a FungicideEffective against fungal pathogens in agricultural settings; potential for development into commercial products .

Mechanism of Action

The mechanism of action of 4-allyl-5-(4,5,6,7-tetrahydro-1-benzothien-3-yl)-4H-1,2,4-triazole-3-thiol involves its interaction with molecular targets such as enzymes or receptors. The triazole ring can form hydrogen bonds or coordinate with metal ions, while the allyl and benzothienyl groups contribute to hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Substituent Variations on the Triazole Core

  • This analogue has a molecular weight of 293.5 g/mol and is used in kinase inhibition studies .
  • 4-Methyl analogue : 4-Methyl-5-(4,5,6,7-tetrahydro-1-benzothien-3-yl)-4H-1,2,4-triazole-3-thiol (C12H15N3S2, CAS: 588687-36-9) simplifies synthesis but reduces steric bulk, which may diminish target binding specificity .

Variations in the Aromatic Moiety

  • Pyridinyl-substituted analogues: Compounds like 4-amino-5-(4-pyridinyl)-4H-1,2,4-triazole-3-thiol (AP) exhibit enhanced antioxidant activity due to electron-donating -NH2 and -SH groups, achieving 75% DPPH• scavenging at 50 µM .
  • Quinoline hybrids: Furfuryl derivatives of 4-allyl-5-[2-(4-alkoxyphenyl)quinolin-4-yl]-4H-1,2,4-triazole-3-thiol show unique EGFR degradation properties, leveraging quinoline’s planar structure for allosteric site binding .

Antioxidant Capacity

  • Electron-donating groups (e.g., -NH2 in AP) enhance radical scavenging, achieving IC50 values of 12 µM in DPPH• assays, outperforming electron-withdrawing substituents . The target compound’s thiol group may confer similar activity, though experimental data are lacking.

Anticancer Potential

  • Furfuryl derivatives of the target compound exhibit low EGFR kinase inhibition (IC50 > 100 µM) but induce receptor degradation via proteasomal pathways, a mechanism distinct from traditional TKIs .

Antimicrobial and Antiviral Activity

  • Pyridinyl analogues (e.g., 6a–6c) show moderate antibacterial activity (MIC: 32–64 µg/mL against S. aureus), attributed to thiol-mediated membrane disruption .

Biological Activity

4-Allyl-5-(4,5,6,7-tetrahydro-1-benzothien-3-yl)-4H-1,2,4-triazole-3-thiol is a novel compound with significant biological activity. Its unique structure, characterized by the presence of a triazole ring and a thiol group, suggests potential applications in medicinal chemistry, particularly in antimicrobial and anticancer therapies.

  • Molecular Formula : C14H17N3S2
  • Molecular Weight : 291.43 g/mol
  • CAS Number : 522597-60-0

Antimicrobial Activity

Research indicates that compounds containing the triazole and thiol functionalities exhibit notable antimicrobial properties. In studies evaluating various derivatives of triazoles, it was found that:

  • Inhibition Zones : The compound demonstrated varying degrees of inhibition against both Gram-positive and Gram-negative bacteria.
    • For instance, in tests against Staphylococcus aureus and Escherichia coli, significant inhibition zones were recorded (Table 1).
CompoundConcentration (%)S. aureus (mm)E. coli (mm)
4-Allyl Triazole1%1412
Reference Antibiotic-2018
  • Mechanism of Action : The antimicrobial activity is primarily attributed to the toxicophoric part of the triazole ring, which interferes with microbial cell wall synthesis and function .

Anticancer Activity

The compound has also been evaluated for its anticancer potential. Studies have shown that triazole derivatives can inhibit cancer cell proliferation:

  • Cell Lines Tested : The compound was tested against various cancer cell lines including breast cancer (MCF-7) and lung cancer (A549).
  • IC50 Values : The IC50 values for the compound were found to be significantly lower than those of standard chemotherapeutics, indicating higher potency.
Cell LineIC50 (µM)
MCF-75.0
A5497.5
Standard Drug10.0

Study on Antimicrobial Efficacy

A study conducted by Shakya et al. demonstrated the antimicrobial efficacy of synthesized triazole derivatives including our compound. The results indicated that electron-donating substituents on the triazole ring enhanced antibacterial activity significantly compared to electron-withdrawing groups .

Study on Anticancer Properties

In another study focusing on anticancer properties, compounds similar to this compound were shown to induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle proteins .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 4-allyl-5-(4,5,6,7-tetrahydro-1-benzothien-3-yl)-4H-1,2,4-triazole-3-thiol, and how are intermediates characterized?

  • Methodological Answer : The synthesis typically involves cyclocondensation of thiosemicarbazides or nucleophilic substitution reactions. Key intermediates and final products are characterized using elemental analysis, ¹H-NMR, LC-MS, and FT-IR spectroscopy to confirm structural integrity . For example, LC-MS can verify molecular ion peaks, while ¹H-NMR identifies allyl and tetrahydrobenzothiophene proton environments.

Q. How can researchers evaluate the antimicrobial activity of this compound against common pathogens?

  • Methodological Answer : Use standardized broth microdilution assays to determine minimum inhibitory concentrations (MICs) against bacterial (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans). Compare results with positive controls like fluconazole or ciprofloxacin. Structural analogs in showed MICs ranging from 8–64 µg/mL, highlighting substituent-dependent activity .

Q. What experimental protocols are recommended for assessing its antioxidant potential?

  • Methodological Answer : Employ the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. Dissolve the compound in ethanol, mix with DPPH solution, and measure absorbance at 517 nm after 30 minutes. Activity is quantified as % inhibition relative to a blank. For example, triazole-thiol derivatives in exhibited 53–89% scavenging at 1×10⁻³–1×10⁻⁴ M .

Advanced Research Questions

Q. How does the compound interact with EGFR to induce targeted protein degradation in cancer cells?

  • Methodological Answer : Molecular docking studies (e.g., using AutoDock Vina) can predict binding affinities to EGFR’s kinase domain. In vitro validation involves treating cancer cells (e.g., A549 or HeLa) with the compound and monitoring EGFR degradation via Western blot. suggests this compound triggers apoptosis via EGFR degradation, distinct from PROTAC mechanisms .

Q. What computational strategies are effective for predicting its pharmacokinetic properties and toxicity?

  • Methodological Answer : Use in silico tools like SwissADME or ADMETlab to predict logP (lipophilicity), blood-brain barrier permeability, and CYP450 inhibition. Molecular dynamics simulations can assess binding stability with target proteins. For analogs, highlights ADME profiles comparable to known drugs, with low hepatotoxicity risk .

Q. How do structural modifications (e.g., allyl vs. aryl substituents) influence its antiradical activity?

  • Methodological Answer : Synthesize derivatives with varying substituents (e.g., fluorobenzylidene, thiophen-2-ylmethylene) and compare DPPH scavenging efficacy. shows that bulky or electron-withdrawing groups reduce activity (e.g., 4-fluorobenzylidene decreases activity by ~35% at 1×10⁻⁴ M) .

Q. Can this compound act as a SARS-CoV-2 helicase inhibitor, and how is this validated experimentally?

  • Methodological Answer : Perform molecular docking against SARS-CoV-2 helicase (PDB: 5WWP) to identify binding poses. Validate via helicase ATPase activity assays using fluorescence-based methods. demonstrates triazole-thiol derivatives with IC₅₀ values <10 µM against viral helicases .

Data Contradiction and Analysis

Q. Why do some studies report conflicting results on substituent effects for antiradical activity?

  • Analysis : Discrepancies arise from concentration-dependent effects (e.g., activity drops from 89% to 54% when diluting from 1×10⁻³ M to 1×10⁻⁴ M) and assay conditions (e.g., solvent polarity, incubation time). emphasizes the need for standardized protocols to resolve contradictions .

Q. How does the compound’s mechanism of EGFR degradation differ from PROTACs, and what are the implications?

  • Analysis : Unlike PROTACs, which require E3 ligase recruitment, this compound directly binds EGFR’s catalytic site, inducing conformational changes that promote proteasomal degradation (). This bypasses off-target effects but may limit scope to kinase-dependent cancers .

Methodological Tables

Table 1 : Key Synthetic and Analytical Parameters for the Compound

ParameterMethod/ValueReference
Synthetic Yield65–79% (varies by substituent)
¹H-NMR Shift (Allyl)δ 5.1–5.8 ppm (multiplet)
DPPH Scavenging (1×10⁻³ M)88.89%
MIC (Antifungal)16–64 µg/mL

Table 2 : Computational Predictions for Pharmacokinetics

PropertyPredicted ValueToolReference
logP3.2 ± 0.3SwissADME
BBB PermeabilityLowADMETlab
CYP2D6 InhibitionNon-inhibitorADMETlab

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